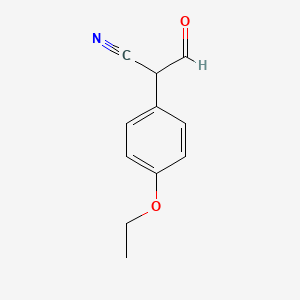

4-Ethoxyphenyl-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11-5-3-9(4-6-11)10(7-12)8-13/h3-6,8,10H,2H2,1H3 |

InChI Key |

PJWACEXJBPNSSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C=O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxyphenyl 3 Oxopropanenitrile and Its Analogues

Strategies for Carbon-Carbon Bond Formation in β-Ketonitrile Synthesis

The construction of the β-ketonitrile framework relies on several key synthetic strategies. These methods primarily involve the reaction of a nucleophilic cyanide source with an electrophilic acylating agent.

Claisen Condensation and Related Approaches

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-ketonitriles. organic-chemistry.orgnumberanalytics.com This reaction typically involves the condensation of an ester with a nitrile in the presence of a strong base. organic-chemistry.orglibretexts.org

In a "crossed" Claisen condensation, an ester without α-hydrogens, such as an aromatic ester, can be reacted with a nitrile to produce a β-ketonitrile. libretexts.org The use of strong bases like sodium amide or sodium hydride often improves the reaction yield. organic-chemistry.org Another approach involves the acylation of nitrile anions, generated in situ, with esters. nih.gov While early methods used bases like sodium methoxide (B1231860) and sodium ethoxide, stronger bases such as sodium amide have been found to be more efficient. nih.govacs.org More recently, the use of potassium tert-butoxide has been explored for the acylation of the acetonitrile (B52724) anion with esters in ethereal solvents, providing an inexpensive route to β-ketonitriles. nih.gov

| Reactants | Base | Product | Key Features |

| Ester with α-hydrogens + Ester | Sodium ethoxide | β-ketoester | Standard Claisen condensation. libretexts.org |

| Ester without α-hydrogens + Nitrile | Strong base (e.g., sodium amide) | β-ketonitrile | "Crossed" Claisen condensation. organic-chemistry.orglibretexts.org |

| Ester + Acetonitrile | Potassium tert-butoxide | β-ketonitrile | Economical and environmentally friendly approach. nih.govnih.gov |

Cyanation Reactions of Precursor Intermediates

Cyanation reactions offer a direct route to β-ketonitriles by introducing the nitrile group into a pre-existing backbone.

A common strategy involves the α-bromination of acetophenone (B1666503) derivatives, which are then subjected to cyanation. nih.gov The α-bromoacetophenones are important intermediates in organic synthesis. nih.gov The bromination can be achieved using reagents like pyridine (B92270) hydrobromide perbromide. nih.gov The subsequent cyanation can be carried out using a cyanide source such as sodium cyanide. taylorandfrancis.com This two-step process provides a reliable method for the preparation of β-ketonitriles.

Various other cyanation methods have been developed to synthesize β-ketonitriles and related compounds. These include electrochemical anodic oxidation of aryl methyl ketones in the presence of a cyanide source like trimethylsilyl (B98337) cyanide or potassium cyanide. researchgate.net The use of less toxic cyanide sources is an area of active research, with reagents like thiocyanate (B1210189) being explored in copper-catalyzed cyanations of N-tosylhydrazones to yield α-aryl nitriles. organic-chemistry.org Additionally, organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze the cyanation of carbonyl compounds using methyl cyanoformate or acetyl cyanide. nih.gov

| Precursor | Cyanation Reagent | Conditions | Product |

| Acetophenone derivatives | Pyridine hydrobromide perbromide, then Sodium Cyanide | Two-step process | β-ketonitrile |

| Aryl methyl ketones | Trimethylsilyl cyanide or Potassium cyanide | Electrochemical anodic oxidation | β-ketonitrile researchgate.net |

| N-tosylhydrazones | Thiocyanate | Copper-catalyzed | α-aryl nitrile organic-chemistry.org |

| Carbonyl compounds | Methyl cyanoformate or Acetyl cyanide | TBD organocatalyst | O-protected cyanohydrin nih.gov |

Transition-Metal-Catalyst-Free Methods

In an effort to develop more sustainable and cost-effective synthetic routes, transition-metal-catalyst-free methods have gained attention. One notable example is the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orgrsc.org This approach allows for the synthesis of β-ketonitriles at room temperature and tolerates a wide range of functional groups on the amide, including both electron-donating and electron-withdrawing substituents. rsc.orgrsc.org The reaction proceeds in good to excellent yields and is applicable to both activated and unactivated amides. rsc.orgmdpi.com

| Amide Substrate | Base | Key Features |

| Activated and unactivated benzamides | LiHMDS | Room temperature, broad functional group tolerance, good to excellent yields. rsc.orgrsc.org |

| Alkyl amides | LiHMDS | Good yields. rsc.org |

Reactions Involving Amides and Acetonitriles

The reaction between amides and acetonitrile provides a direct pathway to β-ketonitriles without the need for transition metal catalysts. rsc.org This method is particularly attractive due to its operational simplicity and the ready availability of the starting materials. rsc.org The use of LiHMDS as a base facilitates the reaction between a variety of benzamides and acetonitrile, affording the corresponding benzoylacetonitrile (B15868) derivatives in high yields. rsc.orgrsc.org This protocol has been shown to be effective for benzamides with substituents at the ortho, meta, or para positions. rsc.org

Advanced Synthetic Techniques and Reaction Condition Optimization

The synthesis of β-ketonitriles, including 4-Ethoxyphenyl-3-oxopropanenitrile and its analogs, has been significantly advanced through the adoption of modern synthetic methodologies. These techniques aim to improve reaction efficiency, reduce environmental impact, and enhance product yields and purity. Key advanced methods include Microwave-Assisted Organic Synthesis (MAOS), Phase Transfer Catalysis (PTC), and various green chemistry approaches, which collectively represent a significant leap forward from traditional synthetic protocols.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering substantial advantages over conventional heating methods. ijnrd.org The primary benefit of MAOS lies in its unique heating mechanism. Unlike conventional heating, which relies on thermal conductivity, microwave energy directly heats the reaction mixture through dipolar polarization and ionic conduction. ijnrd.organton-paar.com This "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction medium, which can dramatically reduce reaction times from hours or days to mere minutes. anton-paar.com The accelerated reaction rates often lead to higher product yields and improved purity by minimizing the formation of byproducts that can occur with prolonged heating. researchgate.netnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of β-ketonitriles. For instance, the condensation reaction between esters and nitriles to form β-ketonitriles can be efficiently carried out in a microwave reactor. utsa.edu A study involving the reaction of six different esters with four nitriles in the presence of potassium tert-butoxide and tetrahydrofuran (B95107) as the solvent showed that microwave conditions are well-suited for β-ketonitrile synthesis, with yields ranging from 30% to 72%. utsa.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoic Acid

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Hydrolysis | ~1 hour | ~99% |

| Microwave-Assisted Hydrolysis | 7 minutes | 99% |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis for a typical organic reaction. ijnrd.org

The rapid and controlled heating provided by MAOS is particularly beneficial for optimizing reaction conditions and for the rapid synthesis of compound libraries, which is crucial in drug discovery and development. ijnrd.org The efficiency and speed of MAOS make it a highly attractive method for the synthesis of this compound and its analogs.

Phase Transfer Catalysis in β-Ketonitrile Synthesis

Phase Transfer Catalysis (PTC) is a valuable synthetic technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wiley-vch.deyoutube.com The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase (e.g., the aqueous phase) into the other phase (the organic phase) where the reaction occurs. crdeepjournal.orgyoutube.com This transfer overcomes the insolubility of the reactants, allowing the reaction to proceed at a much faster rate and under milder conditions. wiley-vch.de

In the context of β-ketonitrile synthesis, PTC can be particularly useful. For example, the acylation of acetonitrile requires the formation of an acetonitrile anion, which is typically generated using a strong base. If the base is in an aqueous solution and the substrate is in an organic solvent, a phase transfer catalyst can facilitate the transfer of the hydroxide (B78521) ion into the organic phase or the acetonitrile anion into the aqueous phase to enable the reaction.

A notable application of a PTC-related concept in β-ketonitrile synthesis involves the use of crown ethers. In a study on the acylation of the acetonitrile anion with esters, it was found that the addition of a catalytic amount of 18-crown-6 (B118740) was necessary to facilitate the reaction and reduce the formation of side products under ambient conditions. nih.gov Crown ethers are effective phase transfer catalysts because they can complex with inorganic cations (like the potassium ion from KOt-Bu), making the salt more soluble in the organic solvent and the anion more reactive. wiley-vch.de

Table 2: Key Components in Phase Transfer Catalysis

| Component | Role | Example |

|---|---|---|

| Substrate | Reactant, typically soluble in the organic phase. | Alkyl Halide (R-X) |

| Reagent | Reactant, often an anion soluble in the aqueous phase. | Cyanide Ion (CN⁻) |

| Phase Transfer Catalyst | Transports the reagent anion into the organic phase. | Quaternary Ammonium Salt (Q⁺X⁻) |

| Organic Solvent | Non-polar solvent for the substrate. | Dichloromethane, Toluene |

| Aqueous Solvent | Polar solvent for the reagent. | Water |

This table outlines the fundamental components and their roles in a typical PTC system.

The advantages of PTC include milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents and solvents, making it a powerful tool for the synthesis of complex organic molecules like this compound. wiley-vch.decrdeepjournal.org

Green Chemistry Approaches in Synthetic Pathways

Green chemistry focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances. ijnrd.org In the synthesis of this compound and its analogs, several green chemistry principles can be applied to create more sustainable and environmentally friendly synthetic routes.

One of the key green chemistry approaches is the use of alternative, eco-friendly solvents. Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov The development of synthetic methods that can be performed in water or in solvent-free conditions is a major goal of green chemistry.

A specific example of a green synthetic method for β-ketonitriles involves the use of an inexpensive base, potassium tert-butoxide (KOt-Bu), in an ethereal solvent, with the addition of a catalytic amount of isopropanol. nih.gov This method avoids the use of more hazardous reagents and solvents. The reaction of esters and lactones with the acetonitrile anion under these conditions provides a variety of β-ketonitriles and trifunctionalized building blocks in an economical and more sustainable manner. nih.gov

Microwave-assisted synthesis, as discussed earlier, is also considered a green chemistry technique. Its high efficiency reduces energy consumption and often allows for reactions to be carried out in the absence of a solvent (dry media) or with reduced solvent volumes, thereby minimizing waste. ijnrd.orgrsc.org

Table 3: Principles of Green Chemistry Relevant to β-Ketonitrile Synthesis

| Principle | Application in Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of solvents, or using safer solvents like water. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible; using methods like microwave heating to reduce energy consumption. |

| Use of Renewable Feedstocks | Utilizing raw materials and feedstocks that are renewable. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. |

This table summarizes key green chemistry principles and their potential application in the synthesis of β-ketonitriles.

By integrating these green chemistry approaches, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 4 Ethoxyphenyl 3 Oxopropanenitrile

Cyclization Reactions and Heterocyclic Ring Formation

4-Ethoxyphenyl-3-oxopropanenitrile is a versatile building block in organic synthesis, particularly valued for its ability to undergo cyclization reactions to form a variety of heterocyclic compounds. Its structure, which incorporates a reactive β-keto-nitrile moiety, allows for the construction of diverse ring systems that are often found in pharmacologically active molecules.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a well-established transformation for 1,3-dicarbonyl compounds. dergipark.org.tr These structures are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents. nih.gov

The reaction of this compound with hydrazine (B178648) or substituted hydrazines represents a direct and efficient method for the synthesis of substituted pyrazoles. dergipark.org.tr This condensation reaction typically proceeds by treating the β-keto-nitrile with the hydrazine derivative, often in a protic solvent like ethanol (B145695) and sometimes with catalytic acid or base. dergipark.org.trnih.gov The general reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The use of substituted hydrazines, such as phenylhydrazine, allows for the introduction of a substituent at the N1 position of the pyrazole ring, leading to the formation of 1-aryl-3-(4-ethoxyphenyl)-5-aminopyrazoles. The specific nature of the substituent on the hydrazine can influence the reaction rate and the final product's properties.

Table 1: Synthesis of Pyrazole Derivatives from this compound

| Hydrazine Reactant | Product | Reaction Conditions |

| Hydrazine Hydrate | 3-(4-Ethoxyphenyl)-1H-pyrazol-5-amine | Ethanol, reflux |

| Phenylhydrazine | 3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | Acetic acid, heat |

| Methylhydrazine | 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine | Ethanol, reflux |

This table is a representative example based on general reactions of 1,3-dicarbonyls with hydrazines.

The mechanism for the formation of pyrazoles from 1,3-dicarbonyl compounds like this compound and hydrazines has been extensively studied. dergipark.org.tr The process begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the dicarbonyl compound. In the case of this compound, the more electrophilic ketone carbonyl is the preferred site of initial attack over the nitrile group.

This initial condensation reaction forms a hydrazone intermediate. The next step involves an intramolecular cyclization where the terminal amino group of the hydrazone attacks the nitrile carbon. This is followed by a tautomerization and subsequent elimination of a water molecule to afford the stable, aromatic pyrazole ring. The regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can sometimes lead to isomeric products, although the specific substitution pattern of this compound generally directs the reaction towards a single major product. mdpi.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a powerful tool for the synthesis of complex molecules by forming new rings and introducing functionality simultaneously. nih.govrsc.org this compound is a suitable substrate for such transformations, particularly in reactions mediated by metal oxidants.

Manganese(III) acetate (B1210297) is a widely used oxidizing agent in organic synthesis, capable of generating carbon-centered radicals from active methylene (B1212753) compounds. rsc.orgwikipedia.org The reaction of 3-oxopropanenitriles, including the 4-ethoxy-substituted variant, with alkenes in the presence of manganese(III) acetate leads to the formation of highly substituted dihydrofurans. tubitak.gov.trresearchgate.net

The reaction is initiated by the oxidation of the enol form of this compound by manganese(III) acetate to form an α-keto radical. This radical species then adds to the double bond of an alkene, generating a new radical intermediate. Subsequent intramolecular cyclization via attack of the oxygen atom of the carbonyl group onto the radical center, followed by oxidation and elimination, yields the dihydrofuran ring. These reactions are typically carried out in a solvent like acetic acid at elevated temperatures. tubitak.gov.trnih.gov

Table 2: Manganese(III) Acetate Mediated Dihydrofuran Synthesis from 3-Oxopropanenitriles and Alkenes

| 3-Oxopropanenitrile (B1221605) Reactant | Alkene Reactant | Product | Yield (%) |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-Methoxyphenyl)-4-phenyl-5-(2-thienyl)-2,3-dihydrofuran-3-carbonitrile | 58 |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | 2-[(E)-2-phenylvinyl]thiophene | 2-(4-Chlorophenyl)-4-phenyl-5-(2-thienyl)-2,3-dihydrofuran-3-carbonitrile | 60 |

| 3-(2-Thienyl)-3-oxopropanenitrile | 2-(1-Phenylvinyl)thiophene | 2,5-Di(2-thienyl)-4-phenyl-2,3-dihydrofuran-3-carbonitrile | 88 |

Data adapted from a study on the oxidative cyclization of various 3-oxopropanenitriles. tubitak.gov.tr

The oxidative cyclization of this compound with unsymmetrical alkenes can potentially lead to regio- and stereoisomers. The regioselectivity of the initial radical addition is governed by the stability of the resulting radical intermediate. Generally, the radical generated from the 3-oxopropanenitrile will add to the less substituted carbon of the alkene double bond to form the more stable radical.

The stereoselectivity of the cyclization is influenced by the transition state geometry of the ring-closing step. nih.gov The formation of trans- and cis-isomers in the dihydrofuran product is often observed, with the trans-isomer frequently being the major product due to thermodynamic stability. The specific reaction conditions, including the solvent and the nature of the alkene, can have a significant impact on the diastereomeric ratio of the products. researchgate.net Research in this area aims to control the stereochemical outcome to selectively synthesize a desired isomer, which is crucial for applications in areas like natural product synthesis. nih.gov

Synthesis of Pyrazolopyridines and Related Fused Systems

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant interest in medicinal chemistry, can be efficiently achieved using this compound as a key building block. The pathway typically involves a two-stage process, beginning with the formation of an aminopyrazole intermediate.

The most common and versatile method for creating the initial pyrazole ring is through the condensation of a β-ketonitrile with hydrazine. beilstein-journals.orgnih.gov In this reaction, this compound reacts with hydrazine hydrate. The mechanism proceeds through an initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the carbon of the nitrile group, yielding the stable 5-amino-3-(4-ethoxyphenyl)pyrazole. nih.gov

Once the 5-aminopyrazole intermediate is synthesized, it serves as a versatile precursor for constructing the fused pyridine (B92270) ring. Several multi-component reactions (MCRs) have been developed for this purpose. For instance, a three-component reaction involving the synthesized 5-amino-3-(4-ethoxyphenyl)pyrazole, an aldehyde, and another molecule of a β-ketonitrile (which can be this compound itself) can be employed. nih.gov These components condense, often catalyzed by an acid or base, and under thermal or microwave conditions, to construct the pyrazolo[3,4-b]pyridine scaffold. beilstein-journals.org The specific substitution pattern on the final product can be varied by choosing different aldehydes and β-ketonitriles in the second stage.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Aminopyrazole | Aldehyde | β-Ketonitrile | Ionic Liquid, [bmim]Br | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Aminopyrazole | Anisaldehyde | β-Ketonitrile | Acetic Acid, Microwave | Pyrazolo[3,4-b]pyridine Derivative | nih.gov |

| 5-Aminopyrazole | Acenaphthenequinone | β-Ketonitrile | Glacial Acetic Acid | Naphthoic acid substituted Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

Multi-Component Reactions for Nicotinonitrile Derivatives

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. This compound is an ideal substrate for such reactions to generate highly substituted nicotinonitrile (a derivative of pyridine) frameworks.

A notable example is the four-component synthesis of nicotinonitrile derivatives. While studies have explicitly detailed this reaction using analogs like 3-oxo-3-phenylpropanenitrile and 3-(4-chlorophenyl)-3-oxopropanenitrile, the reactivity pattern is directly applicable to this compound due to the similar electronic nature of the β-ketonitrile moiety. beilstein-journals.org The reaction involves the condensation of the β-ketonitrile, an aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate, which serves as the nitrogen source for the pyridine ring. beilstein-journals.org

The reaction is often catalyzed by a nanomagnetic metal-organic framework under solvent-free conditions, proceeding through a mechanism described as cooperative vinylogous anomeric-based oxidation (CVABO). beilstein-journals.org This method is advantageous due to its high atom economy, excellent yields, short reaction times, and the ease of catalyst separation using an external magnet. beilstein-journals.org

| β-Ketonitrile | Aldehyde | Ketone | Nitrogen Source | Catalyst/Conditions | Product |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-3-oxopropanenitrile | Various Aromatic Aldehydes | Acetophenone Derivatives | Ammonium Acetate | Fe3O4@MIL-53(Al)-N(CH2PO3)2 / 110 °C | Substituted Nicotinonitrile |

| 3-oxo-3-phenylpropanenitrile | Various Aromatic Aldehydes | Acetophenone Derivatives | Ammonium Acetate | Fe3O4@MIL-53(Al)-N(CH2PO3)2 / 110 °C | Substituted Nicotinonitrile |

Note: this compound is expected to react under similar conditions to yield the corresponding 4-(4-ethoxyphenyl)-substituted nicotinonitrile derivatives. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity of the Nitrile and Ketone Moieties

The chemical behavior of this compound is dictated by the interplay between its ketone and nitrile functional groups and the intervening active methylene bridge.

Nucleophilic Character: The most significant site of nucleophilicity arises from the active methylene group (-CH2-). The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl and nitrile groups. In the presence of a base, one of these protons can be readily abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in a wide array of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This reactivity is fundamental to many of the derivatization pathways for β-ketonitriles.

Electrophilic Character: The molecule possesses two primary electrophilic centers.

Carbonyl Carbon: The carbon atom of the ketone group is electron-deficient due to the polarity of the C=O bond, making it susceptible to attack by nucleophiles. This is the initial site of reaction with hydrazine in pyrazole synthesis. nih.gov

Nitrile Carbon: The carbon atom of the nitrile group (-C≡N) is also an electrophilic center. It can be attacked by strong nucleophiles. This reactivity is crucial in the cyclization step of pyrazole formation and in reactions like the Thorpe-Ziegler condensation, where the nucleophilic carbanion of one molecule attacks the nitrile group of another. nih.govwikipedia.org

The Gewald reaction further illustrates this dual reactivity. The reaction, which produces 2-aminothiophenes, begins with a Knoevenagel condensation where the active methylene group of the β-ketonitrile acts as the nucleophile, attacking an aldehyde or ketone. wikipedia.orgarkat-usa.org

Exploration of Radical Chemistry Involving 3-Oxopropanenitriles

Beyond ionic pathways, 3-oxopropanenitriles can engage in radical reactions, opening avenues for different types of molecular constructions. The radical is typically generated at the active methylene carbon.

Research has shown that 3-oxopropanenitriles undergo regioselective radical addition to terminal dienes when promoted by transition metal salts like cerium(IV) ammonium nitrate (B79036) (CAN) or manganese(III) acetate. This reaction leads to the formation of substituted 4,5-dihydrofuran-3-carbonitriles.

The proposed mechanism involves the oxidation of the enol form of the 3-oxopropanenitrile by the metal salt (e.g., Ce(IV)) to generate a carbon-centered radical at the active methylene position. This radical then adds to one of the double bonds of the diene. The resulting radical intermediate undergoes an intramolecular cyclization by attacking the carbonyl oxygen, followed by a subsequent oxidation and deprotonation step to yield the final dihydrofuran product. These reactions have been shown to occur selectively at the terminal double bond of the diene.

| 3-Oxopropanenitrile Substrate | Diene | Promoter | Product Type |

|---|---|---|---|

| Acylacetonitriles | 1,3-Butadiene Derivatives | (NH4)2Ce(NO3)6 (CAN) | 5-Ethenyl-4,5-dihydrofuran-3-carbonitriles |

| Acylacetonitriles | 1,3-Butadiene Derivatives | Mn(OAc)3 | 5-Ethenyl-4,5-dihydrofuran-3-carbonitriles |

This radical pathway provides a complementary strategy to ionic methods for the synthesis of complex heterocyclic structures from 3-oxopropanenitrile precursors.

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-ethoxyphenyl-3-oxopropanenitrile, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the oxopropanenitrile moiety, and the ethyl group protons of the ethoxy substituent. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, and the integration values would correspond to the number of protons for each signal.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, carbonyl, nitrile, aliphatic). For instance, the carbonyl carbon is expected to appear significantly downfield, while the nitrile carbon would also have a characteristic chemical shift.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons in the ethyl group and the connectivity between the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the signals of the protonated carbons in the aromatic ring and the aliphatic chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. massbank.eu

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2210-2260 cm⁻¹), the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-O stretches of the ether group, and C-H and C=C vibrations of the aromatic ring.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. massbank.eu It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡N and C=C aromatic ring stretching vibrations would also be observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands corresponding to π→π* transitions of the aromatic ring and the carbonyl group. biosynth.com The presence of conjugation between the aromatic ring and the keto-nitrile system would influence the position and intensity of these absorption maxima (λmax). youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. govinfo.gov The fragmentation pattern would provide valuable clues about the structure, with characteristic fragments arising from the cleavage of the ethoxy group, the loss of CO, and other fragmentations of the side chain.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

While the crystal structure of this compound has not been reported, the structure of the closely related compound, N-(4-Ethoxyphenyl)-3-oxobutanamide, has been determined by X-ray diffraction and provides valuable insights into the likely solid-state structure. The key difference between these two molecules is the replacement of the amide group in the analogue with a nitrile group in the target compound.

Crystallographic Data for the Analogue N-(4-Ethoxyphenyl)-3-oxobutanamide:

The crystallographic data for N-(4-Ethoxyphenyl)-3-oxobutanamide reveals that it crystallizes in the orthorhombic space group Pca2₁. The unit cell contains two independent molecules in the asymmetric unit. In the solid state, the molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains.

The table below summarizes the key crystallographic parameters for N-(4-Ethoxyphenyl)-3-oxobutanamide, which can serve as a predictive model for this compound.

| Parameter | N-(4-Ethoxyphenyl)-3-oxobutanamide |

| Chemical Formula | C₁₂H₁₅NO₃ |

| Formula Weight | 221.25 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 22.083 (4) |

| b (Å) | 5.8940 (11) |

| c (Å) | 18.257 (3) |

| Volume (ų) | 2375.4 (7) |

| Z | 8 |

It is anticipated that this compound, when crystallized, would also exhibit a well-defined packing arrangement, likely influenced by dipole-dipole interactions involving the nitrile and carbonyl groups, as well as van der Waals forces. The planarity of the phenyl ring and the conformation of the ethoxy and oxopropanenitrile side chains would be key structural features determined by XRD.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the properties of organic molecules like 4-Ethoxyphenyl-3-oxopropanenitrile. This approach allows for the accurate calculation of various molecular characteristics. nih.govicm.edu.pl

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. edu.krd

The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. edu.krdresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. edu.krdwuxibiology.com For related compounds, the HOMO-LUMO gap has been calculated to be in the range of several electron volts (eV). edu.krd The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of a Representative β-Ketonitrile

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar β-ketonitriles. Actual values for this compound would require specific calculations.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrostatic interactions. univ-mosta.dzresearchgate.net The MEP illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netyoutube.com

Mulliken population analysis provides a method for assigning partial charges to each atom in the molecule. univ-mosta.dzcapes.gov.br This analysis reveals the distribution of electron density and helps to identify which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). researchgate.netresearchgate.net In molecules containing electronegative atoms like oxygen and nitrogen, these atoms typically exhibit significant negative Mulliken charges. univ-mosta.dzresearchgate.net

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.

NMR Spectra: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. icm.edu.plresearchgate.net These calculations can help assign specific signals to the corresponding protons and carbons in the molecule. jeol.com

IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.netesisresearch.org The resulting theoretical infrared (IR) spectrum can be compared with the experimental spectrum to identify and assign the characteristic vibrational modes of the functional groups present in this compound, such as C=O, C≡N, and C-O stretching vibrations. youtube.comcheminfo.org

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. researchgate.netyoutube.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, which are often related to π-π* transitions within the conjugated systems of the molecule. libretexts.org

Investigation of Tautomeric Equilibria in β-Ketonitriles

β-Ketonitriles, including this compound, can exist in tautomeric forms, most notably the keto and enol forms. researchgate.netlibretexts.orglibretexts.org The position of this equilibrium is influenced by factors such as the molecular structure and the solvent. masterorganicchemistry.com

Computational studies can be employed to calculate the relative energies of the different tautomers, thereby predicting their relative stabilities and the equilibrium constant. researchgate.net It has been shown for similar β-dicarbonyl compounds that the enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com Theoretical calculations can elucidate the strength of such interactions. The keto form is often favored, but the enol form can be significant, especially in non-polar solvents. libretexts.orgmasterorganicchemistry.comnih.gov In some cases, light can be used to reversibly shift the keto-enol equilibrium. nih.gov

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents. researchgate.net

These calculations can reveal how the polarity of the solvent affects:

Tautomeric Equilibrium: The relative stability of the keto and enol tautomers can change in different solvents. researchgate.netmasterorganicchemistry.com

Electronic Properties: The HOMO-LUMO energy gap and charge distribution can be altered by solvent interactions. edu.krd

Spectroscopic Properties: The positions of absorption bands in NMR, IR, and UV-Vis spectra can shift depending on the solvent. researchgate.net

For instance, a study on related β-ketonitriles showed that the proportion of the enol tautomer is dependent on the solvent's polarity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. This approach involves the use of quantum chemical calculations to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. Through these calculations, key parameters such as activation energies, reaction enthalpies, and the geometries of transient species can be determined, offering a step-by-step understanding of how a reaction proceeds.

Furthermore, the reactivity of the various functional groups within this compound—the ethoxy, phenyl, keto, and nitrile moieties—can be explored through computational methods like Density Functional Theory (DFT). Such studies can predict sites of electrophilic or nucleophilic attack, acidity of protons, and the stability of potential intermediates, thereby predicting its behavior in various chemical transformations. Although detailed computational investigations on this specific molecule are yet to be published, the application of these theoretical methods holds significant promise for a deeper understanding of its chemical behavior.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, this method generates a unique three-dimensional surface for each molecule, known as the Hirshfeld surface. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts. This analysis provides a detailed picture of the types and relative importance of interactions that stabilize the crystal structure.

A specific Hirshfeld surface analysis for this compound has not been reported in the reviewed scientific literature. However, the application of this technique to structurally related compounds provides valuable insights into the types of interactions that could be expected in its crystal structure. For example, studies on other organic molecules containing phenyl, ether, and nitrile functionalities reveal the prevalence of various non-covalent interactions.

H···H contacts: These are generally the most abundant interactions in organic crystals, arising from the numerous hydrogen atoms on the molecular surface. In similar structures, they can comprise a large portion of the surface area. nih.govnih.govgazi.edu.tr

C···H/H···C contacts: These interactions, often associated with C-H···π interactions, are also significant contributors to the crystal packing of aromatic compounds. nih.gov

O···H/H···O contacts: The presence of the ethoxy and keto oxygen atoms would likely lead to hydrogen bonding with nearby hydrogen atoms, appearing as distinct features on the Hirshfeld surface.

N···H/H···N contacts: The nitrogen atom of the nitrile group can also participate in hydrogen bonding, contributing to the stability of the crystal lattice. gazi.edu.tr

π···π stacking: The phenyl ring in the molecule could engage in π···π stacking interactions with adjacent aromatic rings, which would be visualized by characteristic patterns on the Hirshfeld surface. nih.gov

To illustrate the nature of data obtained from a Hirshfeld surface analysis, the following table presents typical percentage contributions of intermolecular contacts found in the crystal structures of related organic compounds.

| Intermolecular Contact | Percentage Contribution (%) in a Related Pyridine (B92270) Derivative nih.gov | Percentage Contribution (%) in a Related Quinazoline Derivative nih.gov | Percentage Contribution (%) in a Related Isoxazole Derivative gazi.edu.tr |

| H···H | 50.4 | 40.9 | 48.7 |

| C···H/H···C | 37.9 | Not specified | 22.2 |

| O···H/H···O | 5.1 | Not specified | 8.2 |

| N···H/H···N | Not specified | Not specified | 5.1 |

| Cl···H/H···Cl | Not applicable | Not applicable | 8.8 |

This table demonstrates how Hirshfeld analysis provides a quantitative breakdown of the intermolecular interactions. A similar analysis for this compound would be invaluable for understanding its solid-state properties and for the rational design of new materials.

Advanced Applications in Chemical Research and Materials Science

A Versatile Scaffold: Role as a Building Block and Precursor for Complex Molecules

The strategic placement of reactive functional groups within 4-Ethoxyphenyl-3-oxopropanenitrile makes it an ideal starting material for the construction of a diverse array of more complex molecular architectures.

Designing and Synthesizing Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of molecules for biological activity. The reactive nature of this compound allows for its participation in various chemical transformations, making it a valuable starting point for generating libraries of structurally diverse compounds.

The β-ketonitrile moiety is particularly amenable to a range of chemical reactions. For instance, it can undergo condensation reactions with various reagents to form a wide array of heterocyclic structures. While specific library synthesis using this exact compound is not extensively documented in publicly available literature, the chemical principles suggest its high potential. For example, its reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, a common scaffold in medicinal chemistry. nih.govwikipedia.orgbiomedres.us Similarly, multicomponent reactions like the Biginelli reaction, which typically involves a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, could potentially be adapted for this compound, leading to a library of pyrimidine-based compounds. biomedres.uswikipedia.orgnih.gov

The general synthetic routes that could be employed for library synthesis are outlined in the table below:

| Reaction Type | Potential Reagents | Resulting Scaffold |

| Pyrazole Synthesis | Hydrazine (B178648) derivatives | Pyrazoles |

| Pyrimidine Synthesis (e.g., Biginelli-type) | Aldehydes, Urea/Thiourea | Dihydropyrimidinones |

| Thiophene Synthesis (e.g., Gewald reaction) | Elemental sulfur, active methylene (B1212753) compounds | Aminothiophenes |

These reactions, known for their robustness and ability to accommodate a variety of substituents, would allow for the generation of a large number of distinct molecules from a single, readily accessible precursor.

A Key Intermediate in the Synthesis of Bioactive Scaffolds

Bioactive scaffolds are core molecular frameworks that form the basis for the development of new therapeutic agents. The chemical reactivity of this compound makes it an attractive intermediate for the synthesis of such scaffolds.

One of the most prominent applications of β-ketonitriles is in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity. For example, the reaction of β-ketonitriles with hydrazines is a well-established method for the synthesis of pyrazoles. nih.govwikipedia.orgbiomedres.usgoogle.com Pyrazole-containing compounds are known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

Furthermore, the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester (or in this case, a β-ketonitrile), and elemental sulfur, provides a direct route to highly substituted 2-aminothiophenes. organic-chemistry.orgresearchgate.net Thiophene derivatives are another class of heterocyclic compounds with diverse biological activities. The potential for this compound to participate in such reactions opens up avenues for the synthesis of novel thiophene-based bioactive molecules.

While specific, named bioactive scaffolds synthesized directly from this compound are not prominently featured in the reviewed literature, the established reactivity of its core structure strongly suggests its utility in this area.

Pioneering New Frontiers in Materials Science and Engineering

The unique electronic and photophysical properties that can be engineered into molecules derived from this compound position it as a promising candidate for various applications in materials science.

A Precursor for Tomorrow's Organic Electronic Materials

Organic electronic materials are at the heart of next-generation technologies such as flexible displays, printable circuits, and large-area solar cells. tcichemicals.comresearchgate.net The development of new organic semiconductors with tailored properties is crucial for advancing this field. The extended π-conjugation and the presence of both electron-donating (ethoxyphenyl) and electron-withdrawing (nitrile) groups in derivatives of this compound make it a potential precursor for such materials.

While direct polymerization or use of this compound itself as an organic semiconductor is not documented, its derivatives could be designed to exhibit desirable charge transport properties. For instance, the synthesis of larger, more conjugated systems incorporating the this compound motif could lead to new p-type or n-type organic semiconductors. The tunability of the electronic properties through chemical modification is a key advantage of organic materials. tcichemicals.com

Illuminating the Future: Development of Fluorescent Dyes and Fluorophores

Fluorescent dyes and fluorophores are indispensable tools in various scientific disciplines, from biological imaging to sensing and optoelectronics. The inherent structural features of this compound suggest its potential as a building block for novel fluorescent molecules.

The combination of an electron-donating ethoxy group and an electron-withdrawing nitrile group can give rise to intramolecular charge transfer (ICT) characteristics in its derivatives. This ICT character is often associated with strong fluorescence and sensitivity to the local environment, making such compounds valuable as fluorescent probes. The synthesis of "push-pull" fluorophores, where an electron donor and an electron acceptor are connected by a π-conjugated system, is a common strategy for creating bright and photostable dyes. google.com

By incorporating the this compound core into larger conjugated systems, it is conceivable to develop new families of fluorescent dyes with tunable emission wavelengths and other desirable photophysical properties.

Building Functional Materials: Applications in Polymer Science

The field of polymer science is constantly seeking new monomers that can impart specific functionalities to the resulting polymers. The reactive nitrile and ketone groups of this compound, along with the potential for derivatization of the aromatic ring, offer multiple handles for polymerization.

While no specific polymers derived directly from this compound are reported in the available literature, its structure suggests several possibilities. For instance, the nitrile group could be a site for polymerization or post-polymerization modification. Copolymers could be synthesized by incorporating monomers derived from this compound with other monomers to create materials with tailored thermal, mechanical, or optical properties. humanjournals.comripublication.com

The development of functional polymers from this precursor could lead to materials with applications in areas such as specialty coatings, membranes, and advanced composites.

Investigation of Biological Activities

The unique structural characteristics of this compound, featuring an ethoxyphenyl group, a ketone, and a nitrile moiety, have prompted researchers to explore its potential biological activities. These investigations are currently in the preclinical stages, focusing on understanding the compound's interactions with biological systems at a molecular level.

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery and development. While comprehensive studies on this compound are limited, its structural motifs suggest potential interactions with various enzyme classes.

Currently, there is no specific, publicly available research detailing the direct inhibitory activity of this compound against β-Lactamase or Hsp90. However, related chemical structures containing nitrile and ethoxy functionalities have been investigated as enzyme inhibitors. For instance, various nitrile-containing compounds have been explored for their potential to interact with the active sites of enzymes. The electron-withdrawing nature of the nitrile group can play a crucial role in binding to enzyme residues. Similarly, the ethoxy group can influence the compound's lipophilicity and its ability to fit into hydrophobic pockets within an enzyme's structure. Further research is required to specifically elucidate the inhibitory profile of this compound against these and other enzymes.

Anticancer Activity Research (in vitro mechanistic studies)

The search for novel anticancer agents is a significant area of chemical research. In vitro studies, which are conducted on cancer cell lines in a laboratory setting, are the first step in evaluating a compound's potential as a therapeutic agent.

There are no specific in vitro mechanistic studies published solely on the anticancer activity of this compound. However, compounds with similar structural features, such as chalcones and other methoxyphenyl derivatives, have demonstrated cytotoxic effects against various cancer cell lines. These related compounds have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with cell cycle progression. The proposed mechanisms often involve the interaction with key cellular targets like tubulin or various protein kinases. The presence of the α,β-unsaturated ketone system in the broader class of compounds to which this compound belongs is often implicated in their anticancer effects. Future in vitro studies are needed to determine if this compound exhibits similar cytotoxic and mechanistic properties against cancer cells.

Larvicidal Properties and Related Pesticidal Research

The control of insect vectors, particularly in their larval stage, is a critical strategy in preventing the spread of various diseases. The development of new and effective larvicides is an ongoing research endeavor.

Specific studies on the larvicidal properties of this compound are not currently available in the public domain. Research in this area has often focused on natural products and their derivatives. For example, various plant extracts and essential oils containing a wide range of chemical constituents have been shown to possess larvicidal activity against mosquito species. The mode of action of these compounds can vary, from disrupting the nervous system to interfering with growth and development. Given the presence of functional groups that can impart biological activity, investigating the potential of this compound as a larvicide or pesticide could be a future research direction.

Corrosion Inhibition Studies

The prevention of metal corrosion is of paramount importance in numerous industrial applications to ensure the longevity and safety of infrastructure and machinery. Chemical inhibitors are widely used to protect metals from corrosive environments.

While there are no specific studies detailing the use of this compound as a corrosion inhibitor, the presence of heteroatoms (nitrogen and oxygen) and a π-electron system in its structure suggests it could have potential in this field. Organic compounds containing such features are known to adsorb onto metal surfaces, forming a protective layer that isolates the metal from the corrosive medium. The nitrile group, in particular, can act as a strong coordinating site for binding to the metal surface. The aromatic ring and the ethoxy group can also contribute to the formation of a stable, hydrophobic film. Research on other nitrile-containing organic compounds has demonstrated their effectiveness as corrosion inhibitors for steel in acidic media. Future experimental and computational studies would be necessary to evaluate the corrosion inhibition efficiency and mechanism of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Diversification

Future research will likely focus on expanding the synthetic utility of 4-Ethoxyphenyl-3-oxopropanenitrile by developing novel reaction methodologies that allow for greater molecular diversity. While classical approaches like the Claisen condensation provide a foundational route to this β-ketonitrile, contemporary synthetic chemistry demands more efficient, atom-economical, and environmentally benign methods.

One promising avenue is the exploration of catalytic C-H activation strategies. Direct functionalization of the aromatic ring or the active methylene (B1212753) group could provide streamlined access to a wide array of derivatives without the need for pre-functionalized starting materials. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to introduce various substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule for specific applications.

Furthermore, the development of multicomponent reactions (MCRs) involving this compound as a key synthon is a highly attractive area. MCRs offer the advantage of constructing complex molecular architectures in a single step, which is highly desirable in drug discovery and materials science. Designing new MCRs that incorporate this β-ketonitrile could lead to the rapid generation of libraries of novel compounds with diverse functionalities.

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and for the rational design of new reactions. While the general mechanisms of reactions like the Gewald and Thorpe-Ziegler reactions are understood, the specific subtleties and competing pathways involving this particular substrate warrant further investigation.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, can provide valuable insights into the transient intermediates and transition states of these reactions. For example, a detailed mechanistic study of the Gewald reaction with this compound could elucidate the precise role of the ethoxy group in influencing the reaction rate and regioselectivity.

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones, represents another area ripe for mechanistic exploration. nih.govnih.govnih.gov By synthesizing dinitrile precursors from this compound, detailed studies could be undertaken to understand the factors governing the efficiency of the cyclization and the stability of the resulting enamine intermediates.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a powerful tool for accelerating the discovery and optimization of new molecules. In the context of this compound, computational modeling can be employed to predict the reactivity of the molecule and to guide the design of new derivatives with desired properties.

Density Functional Theory (DFT) calculations, for instance, can be used to model reaction pathways and to predict the activation energies of different synthetic transformations. This can help in selecting the optimal reaction conditions and in understanding the factors that control the stereoselectivity and regioselectivity of reactions.

For medicinal chemistry applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives of this compound with enhanced biological activity. By computationally screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The integration of these computational predictions with experimental validation is a key strategy for the rational design of new therapeutic agents and functional materials. nih.gov

Exploration of New Application Domains in Chemical Biology and Materials Science

Beyond its established role as a precursor to medicinally relevant heterocycles, this compound and its derivatives hold potential for applications in the burgeoning fields of chemical biology and materials science.

In chemical biology, the scaffold of this compound could be incorporated into the design of chemical probes to study biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize specific enzymes or receptors within a cell. The nitrile group also offers a handle for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules.

In materials science, the reactive nature of the β-ketonitrile functionality could be exploited in the synthesis of novel polymers and functional materials. For instance, polymerization reactions involving the active methylene group or the nitrile could lead to the formation of polymers with interesting electronic or optical properties. The aromatic ring with its ethoxy group can also be modified to tune the material's properties, such as its solubility and thermal stability. The exploration of these new application domains will undoubtedly open up new avenues for research and development involving this versatile chemical compound.

Q & A

Basic Question

- Organic synthesis : As a precursor for heterocycles (e.g., pyridines via cyclization) or α,β-unsaturated ketones.

- Material science : Study its role in liquid crystals or coordination polymers via metal complexation .

Advanced Question

Explore its use in:

- Enzyme inhibition : Screen against target proteins (e.g., kinases) using molecular docking (AutoDock Vina) and validate with in vitro assays.

- Photophysical studies : Characterize fluorescence quenching mechanisms for sensor development .

What toxicological data exist for this compound, and how can researchers design safety protocols?

Basic Question

No acute toxicity or carcinogenicity data are currently available. Follow general nitrile safety protocols:

- Use fume hoods and PPE (nitrile gloves, P95 respirators).

- Implement spill containment measures (neutralize with NaHCO₃).

- Refer to analogous compounds’ SDS for hazard extrapolation .

Advanced Question

Design in vitro toxicity assays (e.g., MTT assay on human cell lines) to assess cytotoxicity. For in silico predictions, use QSAR models (e.g., Toxtree) to estimate LD50 and prioritize experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.